Manganese molybdenum tetraoxide

Vue d'ensemble

Description

Synthesis Analysis

Manganese tetroxide nanofibers were prepared by electrospinning a homogeneous viscous solution of manganese acetate in polyvinyl alcohol (PVA) and calcining the nanofibers at 1000 °C for 2 hours . The thermal treatment of mixed solids at 500, 750, or 1000°C led to solid-solid interactions between the produced oxides, with the formation of manganese molybdate .

Molecular Structure Analysis

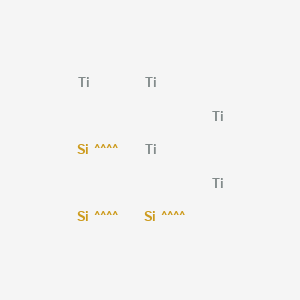

Mn3O4 has the spinel structure, where the oxide ions are cubic close packed and the Mn II occupy tetrahedral sites and the Mn III octahedral sites . The structure is distorted due to the Jahn–Teller effect .

Chemical Reactions Analysis

Manganese tetroxide is non-combustible but decomposes, generating toxic fumes when strongly heated in the air . It reacts with hydrochloric acid to form gaseous chlorine and soluble manganese salts .

Physical And Chemical Properties Analysis

Manganese is a transition metal with a molar mass of 54.94g/mol. It is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system . Molybdenum is a lustrous silver-white solid with typically metallic properties . It is a transition metal; hence, it is less reactive than the typical metals and more reactive than the less typical metals .

Applications De Recherche Scientifique

Thermochemical Energy Storage

Manganese Molybdenum Tetraoxide has been used to improve the thermochemical energy storage (TCS) behavior of Manganese Oxide . The addition of low amounts of Molybdenum enhanced the oxidation kinetics and redox cyclability of Mn2O3 without significantly increasing the reduction temperature of the solids . This makes it a promising material for high-temperature energy storage applications .

Photocatalytic Applications

Molybdenum trioxide, a component of Manganese Molybdenum Tetraoxide, has been found to have outstanding photocatalytic activity, especially with organic pollutants . It has been used in the photodegradation of methylene blue in aqueous solutions , indicating its potential use in water treatment and environmental remediation.

Solar Cells

Molybdenum trioxide is also used in solar cells due to its remarkable properties . It can enhance the structural, mechanical, and optical properties of the solar cells, making them more efficient and durable .

Gas Sensors

Molybdenum trioxide has been used in gas sensors . Its unique properties make it sensitive to various gases, allowing for accurate detection and measurement .

Super Capacitors and Batteries

Manganese oxide, another component of Manganese Molybdenum Tetraoxide, is a promising electrode material for super capacitors and batteries due to its good electromechanical performance .

Water Filtration

Manganese oxide is also widely used for water filtration applications . It can effectively remove various contaminants from water, making it safe for consumption .

Mécanisme D'action

Target of Action

Manganese molybdenum tetraoxide, a compound involving manganese and molybdenum oxides, interacts with various targets. Manganese oxides, such as Mn3O4, have been found to act as catalysts for a range of reactions . Molybdenum oxides, on the other hand, have been used extensively in nanomedicine, particularly in the diagnosis and treatment of tumors .

Mode of Action

The mode of action of manganese molybdenum tetraoxide is complex and involves several interactions. Molybdenum oxide nanoparticles show strong optical absorption in the visible and near-infrared region due to their special defect structure . This property makes them good photothermal materials, which can be used in phototherapy . Manganese oxides, such as Mn3O4, act as catalysts in various reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .

Biochemical Pathways

Manganese and molybdenum oxides influence several biochemical pathways. Molybdenum is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . Manganese, on the other hand, influences ecosystem carbon dynamics by mediating biochemical pathways that include photosynthesis .

Pharmacokinetics

Molybdenum oxide nanoparticles are known for their low biological toxicity, ease of excretion, and capability of photoacoustic imaging , which could impact their bioavailability.

Result of Action

The result of the action of manganese molybdenum tetraoxide is multifaceted. The reduction of manganese oxides leads to the formation of Mn(III)-ligand complexes at significant concentrations . Molybdenum oxide nanoparticles, due to their strong optical absorption, can be used in phototherapy for the treatment of tumors .

Action Environment

The action of manganese molybdenum tetraoxide is influenced by various environmental factors. For instance, the reactivity of Mn oxides with reductants depends on surface reactions and possible surface defects . Similarly, the properties of molybdenum oxide nanoparticles can be affected by the poor water solubility and rapid clearance of imperfect materials .

Safety and Hazards

Orientations Futures

Propriétés

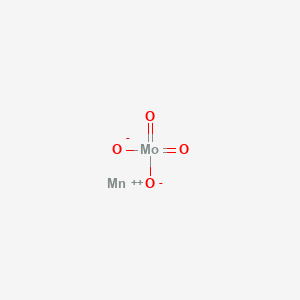

IUPAC Name |

dioxido(dioxo)molybdenum;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZFLCQIQOHNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

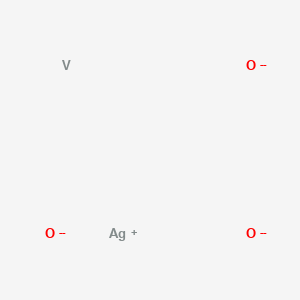

[O-][Mo](=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnMoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030492 | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown powder; Insoluble in water; [MSDSonline] | |

| Record name | Manganese(II) molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese molybdenum tetraoxide | |

CAS RN |

14013-15-1 | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese molybdenum tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

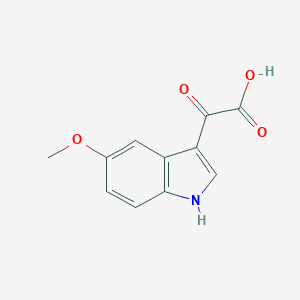

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)